molecular formula C11H13NO2 B3245833 Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate CAS No. 172656-39-2

Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate

Cat. No.: B3245833
CAS No.: 172656-39-2
M. Wt: 191.23 g/mol
InChI Key: VBFHLRNTFRBHGJ-VQHVLOKHSA-N
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Description

Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate ( 388075-77-2) is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . Its structure features a pyridin-3-yl ring linked to a prop-2-enoate ester, presenting a Michael acceptor moiety. This α,β-unsaturated ester system is a key structural feature in medicinal chemistry, as it can undergo conjugate addition reactions, such as Michael addition, with biological nucleophiles . Compounds with this reactive motif are investigated for their potential to covalently bind to cysteine residues in specific proteins, a mechanism utilized in the development of various anticancer and antiviral agents . As such, this compound serves as a valuable building block or intermediate for researchers in drug discovery and chemical biology, particularly in the synthesis of more complex molecules designed for targeted covalent inhibition or as potential chemotherapeutic hybrids . The pyridine ring further enhances its utility as a pharmacophore, mimicking structures found in numerous bioactive molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl (E)-2-methyl-3-pyridin-3-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-14-11(13)9(2)7-10-5-4-6-12-8-10/h4-8H,3H2,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFHLRNTFRBHGJ-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CN=CC=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CN=CC=C1)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate can be synthesized through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with 3-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyridinyl derivatives.

Scientific Research Applications

Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Structural Variations and Properties

The following table highlights structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Characteristics References
Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate Pyridin-3-yl, methyl C₁₁H₁₃NO₂ 191.23 Base compound; used in R&D for drug discovery.
Ethyl 3-(2-methoxy-3-pyridyl)acrylate 2-Methoxy-pyridin-3-yl C₁₁H₁₃NO₃ 207.23 Methoxy group increases electron density on pyridine, altering reactivity in electrophilic substitutions.
Ethyl 3-(4-trimethylacetamido-3-pyridyl)acrylate 4-Pivaloylamino-pyridin-3-yl C₁₆H₂₀N₂O₃ 288.34 Bulky pivaloylamino group may reduce solubility but enhance steric hindrance in reactions.
Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate 4-Nitrophenyl, methyl C₁₂H₁₃NO₄ 235.24 Nitro group (electron-withdrawing) enhances reactivity in Michael additions.
Ethyl (2E)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enoate 1-Methylpyrrol-2-yl, cyano C₁₁H₁₂N₂O₂ 204.23 Cyano group enables participation in cyclocondensation reactions for heterocycle synthesis.

Critical Analysis of Substituent Effects

  • Electron-Donating Groups (e.g., Methoxy) : Increase pyridine ring electron density, enhancing nucleophilic aromatic substitution but reducing stability under oxidative conditions .
  • Electron-Withdrawing Groups (e.g., Nitro) : Improve electrophilic reactivity but may complicate purification due to higher polarity .
  • Bulky Substituents (e.g., Pivaloylamino): Reduce crystallization efficiency, as noted in ethyl 3-(4-trimethylacetamido-3-pyridyl)acrylate, requiring advanced techniques like column chromatography .

Biological Activity

Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data from various studies.

Chemical Structure and Properties

This compound has the following structural formula:

C11H13NO2\text{C}_{11}\text{H}_{13}\text{N}\text{O}_{2}

It features a pyridine ring, which is known for its ability to interact with biological systems, enhancing the compound's reactivity and binding capabilities.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. It can act as a ligand, modulating the activity of various biological targets. This modulation can lead to alterations in cellular processes and biochemical pathways, contributing to its observed biological effects .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, suggesting potential use in treating infections . The compound's ability to disrupt bacterial cell walls or inhibit essential enzymes is a plausible explanation for this activity.

Anticancer Effects

This compound has also been investigated for anticancer properties . It has demonstrated the ability to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell proliferation and survival . The compound's interaction with specific molecular targets may trigger these apoptotic pathways.

Study on Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating significant antimicrobial potential .

Investigation of Anticancer Properties

A recent study focused on the anticancer effects of this compound on human breast cancer cells (MCF7). The compound was found to reduce cell viability by 50% at a concentration of 25 µM after 48 hours of treatment. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoateStructureAntimicrobial, anticancer
Ethyl (E)-3-amino-3-(pyridin-3-yl)propanoateStructureAnticancer
Methyl 3-(2-amino-pyridin)propanoateStructureEnzyme modulation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using pyridinyl boronic acids and α,β-unsaturated ester precursors. For example, a protocol similar to Reference Example 13 in involves reacting 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester with a pyridinyl boronic acid under palladium catalysis. Key conditions include inert atmosphere (N₂/Ar), anhydrous solvents (e.g., THF or DMF), and temperatures between 60–80°C. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of halide to boronic acid) and catalyst loading (1–2 mol% Pd(PPh₃)₄). Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is typical .
  • Alternative routes include Knoevenagel condensation, as seen in , where aldehydes react with ethyl cyanoacetate in the presence of a base (e.g., piperidine) under reflux conditions .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming regiochemistry and stereochemistry. For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) is employed. Software suites like SHELXL ( ) are used for structure refinement, while ORTEP-III ( ) generates thermal ellipsoid plots for visualizing atomic displacement parameters. High-resolution mass spectrometry (HRMS) and LCMS (e.g., m/z 366 [M+H]⁺ as in ) confirm molecular weight and purity .

Q. What precautions are necessary for handling this compound in laboratory settings?

  • Methodological Answer : While specific toxicity data may be limited ( ), general protocols for acrylate derivatives apply: use fume hoods, nitrile gloves, and P95 respirators during synthesis. Avoid skin contact due to potential esterase-mediated hydrolysis releasing irritants. Storage under inert gas (argon) at –20°C prevents degradation .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., bond length/angle mismatches) be resolved for α,β-unsaturated esters like this compound?

  • Methodological Answer : Discrepancies between experimental and theoretical models (e.g., DFT calculations) require iterative refinement in SHELXL ( ). Twinning or disorder, common in flexible esters, is addressed using the TWIN/BASF commands. Validation tools like PLATON ( ) check for missed symmetry or hydrogen-bonding interactions. Cross-validation with spectroscopic data (e.g., NMR coupling constants for E/Z isomerism) resolves ambiguities .

Q. What strategies are effective for synthesizing analogs, such as tert-butyl derivatives, and how do steric effects influence reactivity?

  • Methodological Answer : Tert-butyl analogs (e.g., tert-butyl (2E)-3-(pyridin-3-yl)acrylate in ) are synthesized via esterification with tert-butyl alcohol under Mitsunobu conditions (DIAD, PPh₃). Steric hindrance from the tert-butyl group reduces reaction rates in cross-couplings, necessitating higher temperatures (80–100°C) or bulky ligands (e.g., XPhos Pd G3) to prevent β-hydride elimination .

Q. How can computational modeling (e.g., DFT) complement experimental data in predicting the compound’s electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to explain reactivity in Michael addition or Diels-Alder reactions. Comparing computed vs. experimental UV-Vis spectra validates π→π* transitions. Software like Gaussian or ORCA integrates with crystallographic data (e.g., CIF files) to model charge density distributions .

Q. What are the challenges in resolving enantiomeric purity for chiral derivatives of this compound?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) with polar organic mobile phases (hexane/isopropanol) separates enantiomers. For crystallographic resolution, incorporation of chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis induces diastereomerism, enabling SC-XRD analysis. Circular Dichroism (CD) spectroscopy further corroborates absolute configuration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate
Reactant of Route 2
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Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate

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